molecular formula C7H11N3O2 B13078039 2-(1-Aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one

2-(1-Aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one

Cat. No.: B13078039
M. Wt: 169.18 g/mol
InChI Key: XSRQDDUYRSSXDA-UHFFFAOYSA-N
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Description

2-(1-Aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminopropyl group and a hydroxy-dihydropyrimidinone moiety. Its molecular formula is C7H13N3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of a suitable aldehyde with a guanidine derivative can yield the desired dihydropyrimidinone structure. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrimidinone derivatives.

Scientific Research Applications

2-(1-Aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropan-1-ol: An alkanolamine with similar structural features but different functional groups.

    1-Aminopropan-2-ol: A simpler amino alcohol with a similar backbone but lacking the pyrimidinone moiety.

    2-Fluoroamphetamine: A synthetic compound with a similar aminopropyl group but different overall structure and properties.

Uniqueness

2-(1-Aminopropan-2-yl)-6-hydroxy-3,4-dihydropyrimidin-4-one is unique due to its combination of an aminopropyl group and a hydroxy-dihydropyrimidinone moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-(1-aminopropan-2-yl)-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C7H11N3O2/c1-4(3-8)7-9-5(11)2-6(12)10-7/h2,4H,3,8H2,1H3,(H2,9,10,11,12)

InChI Key

XSRQDDUYRSSXDA-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=NC(=CC(=O)N1)O

Origin of Product

United States

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